molecular formula C62H41O6Ru2 5* B1139487 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) CAS No. 104439-77-2

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II)

Cat. No.: B1139487
CAS No.: 104439-77-2
M. Wt: 1084.13
InChI Key:
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Description

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) is a complex organoruthenium compound. It is widely known for its applications in organic synthesis, particularly in hydrogenation and alkylation reactions. This compound is also referred to as Shvo’s Catalyst and is recognized for its versatility and efficiency in various catalytic processes .

Mechanism of Action

Target of Action

Shvo’s catalyst, a diruthenium complex, primarily targets polar functional groups, including aldehydes, ketones, and imines . It is also used in the transfer dehydrogenation of alcohols and amines . These compounds play crucial roles in various biochemical reactions, and their transformation can significantly impact the overall reaction pathway.

Mode of Action

The mode of action of Shvo’s catalyst involves the transfer of hydrogen atoms to its targets. For ketones (aldehydes) and alcohols, there is a concerted transfer of the two hydrogens involved, whereas for typical amines and imines, there is a stepwise transfer of the two hydrogens . The hydrogen transfer can occur via two mechanisms: the inner-sphere mechanism, which involves coordination to activate the substrate, and the outer-sphere mechanism, which involves transfer of hydrogen without coordination .

Biochemical Pathways

Shvo’s catalyst affects several biochemical pathways through its hydrogen transfer reactions. It is involved in the hydrogenation of carbonyl compounds, transfer hydrogenation of ketones and imines, disproportion of aldehydes to esters, and Oppenauer-type oxidations of alcohols and amines . These reactions are fundamental to many biochemical processes, and their modulation can have significant downstream effects.

Pharmacokinetics

Under these conditions, the Shvo catalyst dissociates into the catalytically active 16-electron species and an 18-electron complex . This suggests that the catalyst’s bioavailability and activity could be influenced by temperature and other environmental factors.

Result of Action

The result of Shvo’s catalyst action is the transformation of target molecules through hydrogen transfer reactions. This leads to the reduction of aldehydes and ketones to alcohols, the transfer hydrogenation of ketones and imines, and the transfer dehydrogenation of alcohols and amines . These transformations can significantly alter the biochemical landscape of the system in which the catalyst is operating.

Action Environment

The action of Shvo’s catalyst is influenced by environmental factors such as temperature. Under thermal conditions, the catalyst dissociates into different species, which are active in the catalysis . This suggests that the catalyst’s action, efficacy, and stability can be influenced by the environmental conditions, particularly temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk quantities to meet the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate temperatures and pressures, depending on the specific reaction and desired products .

Major Products

The major products formed from these reactions include reduced carbonyl compounds, oxidized alcohols and amines, and substituted amines. These products are valuable intermediates in various chemical syntheses .

Scientific Research Applications

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) stands out due to its high efficiency and versatility as a catalyst. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings .

Properties

InChI

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYADOKFHMFDLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H41O6Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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